2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Description

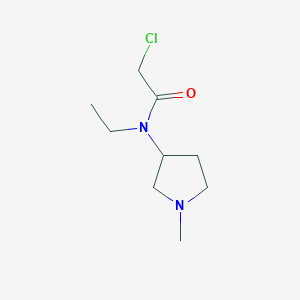

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide (CAS: 1353996-21-0) is a chloroacetamide derivative featuring a pyrrolidine ring substituted with ethyl and methyl groups. Its molecular weight is approximately 204.7 g/mol, and it is primarily utilized as a laboratory chemical or intermediate in pharmaceutical synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-(1-methylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPKGEJKIGCLCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601201063 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353976-70-1 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353976-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-(1-methyl-3-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601201063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, ethylamine, and 1-methylpyrrolidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the reaction.

Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Nucleophiles: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide oxides, while reduction may produce N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-ethylamine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors or enzymes.

Medicine: Research may explore its potential therapeutic effects, such as its use as a pharmaceutical intermediate or active ingredient.

Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological or biochemical outcomes.

Comparison with Similar Compounds

(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide (CAS: 1354010-84-6)

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5)

- Structural Difference : Benzyl group replaces the chloroacetamide and ethyl substituents.

- Impact : Increased aromaticity and molecular weight (vs. 204.7 g/mol for the target compound) may enhance receptor binding but reduce metabolic stability.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (H302, H315, H319) .

Chloroacetamide Herbicides

Alachlor (CAS: 15972-60-8)

Pretilachlor (CAS: 51218-49-6)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

- Key Differences : Propoxyethyl chain enhances hydrophobicity, increasing soil adsorption.

- Use : Rice field herbicide with lower volatility than alachlor .

Heterocyclic Analogues

2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide (CAS: 2098080-33-0)

- Structure : Tetrahydropyran ring replaces pyrrolidine.

- Impact : Oxygen in pyran improves solubility but reduces basicity compared to pyrrolidine.

- Applications : Research chemical for synthesizing carboxamide derivatives .

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Potential: The target compound’s pyrrolidine moiety offers advantages in drug design, such as improved bioavailability and reduced toxicity compared to phenyl-substituted herbicides (e.g., alachlor) .

- Structural Optimization : Replacing ethyl with cyclopropyl (as in CAS 1354010-84-6) enhances lipophilicity, a critical factor in CNS drug development .

Biological Activity

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This compound, characterized by its chloro substituent and acetamide functional group, may exhibit significant interactions with various neurotransmitter systems, suggesting applications in treating neurological disorders.

- Molecular Formula : C9H17ClN2O

- Molecular Weight : Approximately 218.70 g/mol

- Structure : The compound features a chloroacetamide functional group and a pyrrolidine ring, which enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound may influence neurotransmitter systems, particularly:

- Acetylcholine Receptors : Preliminary studies suggest potential binding affinity, indicating possible therapeutic applications in cognitive disorders.

- Dopamine Receptors : Similar compounds have shown interactions with dopamine receptors, which could relate to mood regulation and analgesic effects.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and initiate downstream signaling pathways relevant to various biological functions.

Structure–Activity Relationship (SAR)

A comparison with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-Ethyl-N-(1-methylpyrrolidin-3-yl)acetamide | Lacks chloro substituent | Potentially less reactive |

| 2-Chloro-N-methyl-N-(1-methylpyrrolidin-3-yl)acetamide | Contains methyl instead of ethyl | Different receptor binding profiles |

| N-(4-chlorophenyl)-N-(1-methylpyrrolidin-3-yl)acetamide | Incorporates a phenyl group | Enhanced lipophilicity affecting bioavailability |

These variations illustrate how substituents can influence biological activity and chemical reactivity, emphasizing the distinctiveness of this compound within this class of compounds.

Case Studies and Research Findings

- Neurotransmitter Modulation : Studies have indicated that compounds with similar structures can modulate neurotransmitter activity, leading to potential applications in treating conditions like anxiety and depression. The specific effects of this compound on neurotransmitter levels remain to be fully elucidated through targeted research.

- Pharmacokinetics and Pharmacodynamics : Further investigations are required to understand the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining the therapeutic viability of the compound in clinical settings.

- In Vivo Studies : Preliminary animal studies have suggested that similar compounds can affect emotional behavior by interacting with the hypothalamus-pituitary-adrenal (HPA) axis. It is anticipated that this compound may exhibit comparable effects, warranting further exploration in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting 1-methylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions (e.g., using triethylamine or NaOH in dichloromethane) . Key parameters for optimization include:

- Temperature : Maintaining 0–5°C during exothermic steps to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Coupling reagents like EDC or DCC improve amide bond formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for the ethyl group (δ ~1.2–1.4 ppm, triplet; δ ~3.3 ppm, quartet), pyrrolidine protons (δ ~2.5–3.0 ppm, multiplet), and acetamide carbonyl (δ ~2.1 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~170 ppm .

- IR Spectroscopy : Strong absorption at ~1650–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 176.64 (M⁺) with fragmentation patterns indicating loss of Cl (Δ m/z 35.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel chloroacetamide derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from impurities, tautomerism, or conformational flexibility. Strategies include:

- Cross-Validation : Use HPLC to confirm purity (>99%) before spectral analysis .

- X-ray Crystallography : Resolve ambiguous structures by analyzing crystal packing and hydrogen-bonding motifs (e.g., R₂²(10) dimer formation in amides) .

- Dynamic NMR : Study slow conformational exchanges (e.g., pyrrolidine ring puckering) by variable-temperature NMR .

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for nucleophilic substitution (e.g., Cl displacement) or amide hydrolysis .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvation in DMF vs. THF) .

- Machine Learning : Train models on existing chloroacetamide reaction databases to predict optimal catalysts (e.g., Lewis acids) .

Q. What methodologies are employed to assess the biological activity of chloroacetamide derivatives, and how can structure-activity relationships (SAR) be established?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7) .

- SAR Development :

- Electron-Withdrawing Groups : Chlorine at the acetamide position enhances electrophilicity, improving target binding .

- Pyrrolidine Modifications : N-Methylation increases lipophilicity, impacting membrane permeability .

- Molecular Docking : Map interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.